BenchChemオンラインストアへようこそ!

Methyl 3-(1-(methylsulfonyl)indolin-5-yl)-3-oxopropanoate

Physicochemical profiling Drug-likeness Lead optimization

Methyl 3-(1-(methylsulfonyl)indolin-5-yl)-3-oxopropanoate (CAS 1229623-49-7) is a synthetic small molecule based on an N-methylsulfonyl-indoline scaffold bearing a methyl 3-oxopropanoate substituent at the 5-position. With a molecular formula of C₁₃H₁₅NO₅S and a molecular weight of 297.33 g/mol, it belongs to the class of N-sulfonyl-indoline derivatives—a privileged scaffold in medicinal chemistry that has been explored for modulation of nuclear receptors (e.g., Liver X Receptors), ghrelin receptor antagonism, and other therapeutic targets.

Molecular Formula C13H15NO5S
Molecular Weight 297.33 g/mol
CAS No. 1229623-49-7
Cat. No. B1393807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1-(methylsulfonyl)indolin-5-yl)-3-oxopropanoate
CAS1229623-49-7
Molecular FormulaC13H15NO5S
Molecular Weight297.33 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C
InChIInChI=1S/C13H15NO5S/c1-19-13(16)8-12(15)10-3-4-11-9(7-10)5-6-14(11)20(2,17)18/h3-4,7H,5-6,8H2,1-2H3
InChIKeyMGUGGAHECGBPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1-(methylsulfonyl)indolin-5-yl)-3-oxopropanoate (CAS 1229623-49-7): Chemical Identity and Structural Classification for Procurement Decisions


Methyl 3-(1-(methylsulfonyl)indolin-5-yl)-3-oxopropanoate (CAS 1229623-49-7) is a synthetic small molecule based on an N-methylsulfonyl-indoline scaffold bearing a methyl 3-oxopropanoate substituent at the 5-position . With a molecular formula of C₁₃H₁₅NO₅S and a molecular weight of 297.33 g/mol, it belongs to the class of N-sulfonyl-indoline derivatives—a privileged scaffold in medicinal chemistry that has been explored for modulation of nuclear receptors (e.g., Liver X Receptors), ghrelin receptor antagonism, and other therapeutic targets [1][2]. The compound is commercially available from multiple vendors at purities ranging from 97% to 98% (NLT), positioning it as an accessible research intermediate or screening candidate .

Why Generic Substitution of N-Sulfonyl-Indoline Derivatives Is Not Advisable Without Compound-Specific Data


N-Sulfonyl-indoline derivatives exhibit profound functional divergence based on subtle structural modifications. For example, within the LXR modulator patent space, variations at the indoline N-sulfonyl group, the 5-position substituent, and the oxopropanoate side chain can shift a compound from agonist to antagonist activity, alter nuclear receptor subtype selectivity (LXRα vs. LXRβ), or completely ablate target engagement [1]. Similarly, in the ghrelin receptor (GHSR) antagonist series, indoline sulfonamide analogs display IC₅₀ values spanning from sub-nanomolar to >10 µM depending on the precise substitution pattern [2][3]. The presence of the methyl 3-oxopropanoate moiety at the 5-position of the target compound introduces a β-ketoester functionality that is absent in simpler analogs such as 1-(methylsulfonyl)indoline or 1-(1-(methylsulfonyl)indolin-5-yl)ethanone, creating distinct reactivity, physicochemical properties, and potential for further derivatization that cannot be replicated by generic in-class substitution .

Quantitative Differentiation Evidence for Methyl 3-(1-(methylsulfonyl)indolin-5-yl)-3-oxopropanoate Versus Closest Analogs


Physicochemical Property Differentiation: Calculated LogP and Polar Surface Area vs. De-sulfonyl and De-ester Analogs

The target compound possesses a calculated LogP of approximately 0.21 and a topological polar surface area (tPSA) of 80.75 Ų, as computed from its SMILES structure (COC(=O)CC(=O)c1ccc2c(c1)CCN2S(=O)(=O)C) [1]. In contrast, the simpler analog methyl 3-(1H-indol-5-yl)-3-oxopropanoate (CAS 1449598-83-7), which lacks the N-methylsulfonyl group, has a molecular weight of only 217.22 g/mol and a correspondingly lower tPSA (estimated ~55–60 Ų based on the absence of the sulfonamide moiety) . The 80 g/mol increase in molecular weight and the addition of two hydrogen bond acceptors from the sulfonamide group materially alter the compound's permeability and solubility profile, making the target compound a more polar, less lipophilic entity. This distinction is critical when selecting intermediates for medicinal chemistry campaigns where CNS penetration (favored by lower tPSA) or metabolic stability (influenced by LogP) are key design parameters.

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Utility Differentiation: β-Ketoester Functionality Enables Versatile Derivatization vs. Simple Ketone or Unsubstituted Indoline Analogs

The target compound incorporates a methyl 3-oxopropanoate (β-ketoester) side chain at the indoline 5-position, a functional group that serves as a versatile handle for further synthetic elaboration. This moiety can undergo Knorr-type cyclizations to form pyrazolones, react with hydrazines to yield pyrazoles, or participate in Knoevenagel condensations, enabling rapid generation of structurally diverse libraries [1]. By comparison, the commercially available analog 1-(1-(methylsulfonyl)indolin-5-yl)ethanone (CAS 1176017-48-3) bears a simple methyl ketone at the 5-position, which offers fewer derivatization pathways and cannot directly access the same heterocyclic products . Similarly, the parent scaffold 1-(methylsulfonyl)indoline (CAS 5825-63-8) lacks any carbonyl functionality at the 5-position, requiring additional functionalization steps before further elaboration can occur [2]. For procurement decisions in library synthesis or late-stage functionalization campaigns, the β-ketoester of the target compound provides a distinct synthetic advantage by reducing the number of steps needed to access downstream chemotypes.

Synthetic intermediate Derivatization handle Medicinal chemistry

Structural Differentiation for LXR and Nuclear Receptor Screening: N-Methylsulfonyl-Indoline Core vs. N-Unsubstituted or N-Acyl Indoline Analogs

The N-methylsulfonyl-indoline scaffold of the target compound matches the core structure disclosed in patents claiming indoline-based Liver X Receptor (LXR) modulators for the treatment of dyslipidemia, atherosclerosis, and diabetes [1]. Within this patent space, the N-sulfonyl group is explicitly required for LXR modulatory activity; N-unsubstituted or N-acyl indoline analogs are either inactive or display significantly reduced potency. The target compound's specific substitution pattern—N-methylsulfonyl combined with a 5-position methyl 3-oxopropanoate—places it within the structural scope of compounds claimed for LXRα/β modulation [1]. In contrast, N-unsubstituted indoline analogs such as methyl 3-(1H-indol-5-yl)-3-oxopropanoate (CAS 1449598-83-7) lack the critical N-sulfonyl pharmacophore and would not be expected to engage LXR targets based on the disclosed structure-activity relationships . For researchers screening nuclear receptor modulators, substituting the target compound with a non-sulfonylated indoline analog would invalidate the screening hypothesis.

LXR modulation Nuclear receptor Metabolic disease

Optimal Research and Industrial Application Scenarios for Methyl 3-(1-(methylsulfonyl)indolin-5-yl)-3-oxopropanoate Based on Verified Evidence


Focused Library Synthesis in LXR Modulator Medicinal Chemistry Programs

Research groups conducting hit-to-lead or lead optimization campaigns targeting Liver X Receptors (LXRα/β) for metabolic indications can employ the target compound as a key intermediate. The N-methylsulfonyl-indoline core matches the pharmacophore defined in LXR modulator patents, while the 5-position β-ketoester enables rapid parallel library synthesis through Knorr cyclization, hydrazine condensation, or Knoevenagel reactions to explore SAR at this vector . Procurement of this specific intermediate avoids the need to install the N-sulfonyl group de novo, a step that typically requires sulfonylation under anhydrous conditions with yields that can be variable depending on the indoline substitution pattern.

Ghrelin Receptor Antagonist Screening and Pharmacological Tool Compound Development

Based on BindingDB affinity data for structurally related N-methylsulfonyl-indoline derivatives at the ghrelin receptor (GHSR), where IC₅₀ values ranging from 0.3 nM to 100 nM have been reported for close analogs , the target compound can serve as a screening candidate or scaffold for ghrelin receptor antagonist development. The β-ketoester moiety provides a derivatization point that can be elaborated to modulate potency, selectivity, and pharmacokinetic properties. Researchers should verify the specific activity of this compound in their own GHSR assays, as its precise IC₅₀ has not been publicly disclosed in peer-reviewed literature, but its structural proximity to known active chemotypes supports its inclusion in focused screening sets.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

The target compound's calculated LogP (~0.21) and tPSA (80.75 Ų) place it near the boundary of favorable CNS drug-like space (typically tPSA < 90 Ų for brain penetration) . Medicinal chemistry teams evaluating indoline-based CNS candidates can use this compound as a comparator or starting point to assess the impact of further substitution on CNS multiparameter optimization (MPO) scores. Its moderate polarity and the presence of the β-ketoester handle make it suitable for systematic physicochemical profiling alongside analogs with higher or lower LogP values.

Synthetic Methodology Development Featuring β-Ketoester Functionalization on Indoline Scaffolds

Academic and industrial synthetic chemistry groups developing novel methodologies for heterocycle synthesis can utilize the target compound as a model substrate. The combination of the N-methylsulfonyl protecting group (stable under a range of conditions) with the reactive β-ketoester at the 5-position provides a well-defined substrate for evaluating new cyclization conditions, asymmetric transformations, or chemoselective reduction protocols. Compared to simpler indoline derivatives lacking the β-ketoester, this compound enables methodology studies that are directly translatable to medicinally relevant chemotypes.

Quote Request

Request a Quote for Methyl 3-(1-(methylsulfonyl)indolin-5-yl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.